2-(2-Fluoro-4-methylphenyl)propanoic acid
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Overview
Description
2-(2-Fluoro-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylbenzaldehyde.
Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to improve yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-(2-Fluoro-4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators like prostaglandins. This inhibition can lead to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-4-biphenylyl)propanoic acid: Known for its anti-inflammatory properties.
2-(4-Methylphenyl)propanoic acid: A simpler analog without the fluorine substitution.
2-(2-Fluoro-4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a methyl group.
Uniqueness
2-(2-Fluoro-4-methylphenyl)propanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(2-fluoro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO2/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
InChI Key |
NXAIEKREBBQLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C(=O)O)F |
Origin of Product |
United States |
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